Dihexyl carbonate

概要

説明

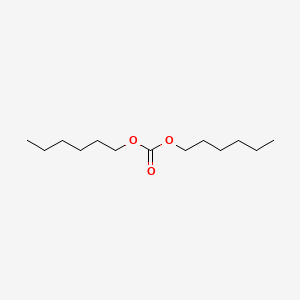

Dihexyl Carbonate (DHC) is an organic compound with the molecular formula C12H22O3. It is a colorless, volatile liquid with a mild odor. DHC is used as a solvent in laboratory experiments, as a reagent in organic synthesis, and as a plasticizer in plastics and coatings. DHC is a relatively new chemical, having been first synthesized in the early 2000s. It is produced by the reaction of hexane and carbon dioxide in the presence of a catalyst.

科学的研究の応用

Thermophysical Property Research

Dihexyl carbonate has been evaluated for its thermophysical properties, which are critical in the design and operation of chemical processes. The NIST/TRC Web Thermo Tables provide critically evaluated thermodynamic property data for compounds like dihexyl carbonate, essential for understanding its behavior under various temperatures and pressures .

Pharmaceutical Applications

In the pharmaceutical industry, dihexyl carbonate can be utilized as a building block for organic synthesis. It’s involved in chemical transformations such as decarboxylation, hydrogenation, and transesterification reactions . These processes are fundamental in creating molecules with high biological potential, contributing to the development of materials like urethanes and polyurethanes .

Polymer Synthesis

Dihexyl carbonate plays a role in the synthesis of polycarbonates and copolymers through ester-carbonate exchange reactions. This process is crucial for creating materials with specific properties, such as increased durability or biodegradability, which are used in various industrial applications .

Organic Synthesis

In organic synthesis, dihexyl carbonate can act as an activator or reactant. It’s involved in the synthesis of carbonates and carbamates, which are important intermediates in the production of a wide range of organic compounds .

Green Chemistry

Dihexyl carbonate is also relevant in green chemistry applications. It’s considered a safer alternative to traditional solvents and can be used in processes that aim to reduce environmental impact. Its use aligns with the principles of green chemistry, which focus on reducing hazardous chemical synthesis and promoting the use of safer chemicals .

Cosmetics Industry

In cosmetics, dihexyl carbonate derivatives function as skin conditioning agents, fragrance ingredients, and solvents. They are assessed for safety and are used in formulations to improve the texture and sensory properties of cosmetic products .

Environmental Applications

Finally, dihexyl carbonate’s derivatives could potentially be used in environmental applications such as soil improvement and nutrient recovery . Technologies like hydrothermal carbonization (HTC) convert waste biomass into carbonaceous materials, where dihexyl carbonate derivatives might play a role in enhancing the recovery of nutrients and improving soil conditions .

作用機序

Target of Action

Dihexyl carbonate is a chemical compound with the formula C13H26O3 . It is primarily used in the synthesis of polycarbonate resins via melt transcarbonation . The primary targets of dihexyl carbonate are the monomers that are unsuitable for traditional melt polymerization at high temperatures .

Mode of Action

Dihexyl carbonate interacts with its targets through a process called melt polymerization . This process involves the reaction of dihexyl carbonate with monomers at high temperatures, resulting in the formation of polycarbonate resins . Dihexyl carbonate shows reactivity benefits over diphenyl carbonate in melt polymerization reactions, resulting in shorter reaction times and reduced heat exposure during polymerization .

Biochemical Pathways

It is known that the compound plays a crucial role in the synthesis of polycarbonate resins . The process involves the reaction of dihexyl carbonate with monomers, leading to the formation of polycarbonate resins . This suggests that dihexyl carbonate may affect the biochemical pathways related to polymer synthesis.

Result of Action

The primary result of dihexyl carbonate’s action is the formation of polycarbonate resins . These resins are widely used in various industries due to their durability, flexibility, and high transparency . Therefore, the molecular and cellular effects of dihexyl carbonate’s action are primarily observed in the form of the resulting polycarbonate resins.

Action Environment

The action of dihexyl carbonate is influenced by environmental factors such as temperature and the presence of other chemicals. For instance, dihexyl carbonate shows increased reactivity in melt polymerization reactions, which are carried out at high temperatures . Additionally, the presence of monomers that are unsuitable for traditional melt polymerization can also influence the action of dihexyl carbonate .

特性

IUPAC Name |

dihexyl carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26O3/c1-3-5-7-9-11-15-13(14)16-12-10-8-6-4-2/h3-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKQDSOXFNBWWJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC(=O)OCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40335005 | |

| Record name | Dihexyl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40335005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dihexyl carbonate | |

CAS RN |

7523-15-1 | |

| Record name | Dihexyl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40335005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Acetamide, N-[3-[(phenylmethyl)amino]phenyl]-](/img/structure/B1597314.png)

![Benzo[b]selenophene](/img/structure/B1597324.png)

![Bicyclo[1.1.1]pentane](/img/structure/B1597325.png)

![Bicyclo[2.2.2]oct-5-en-2-one](/img/structure/B1597331.png)